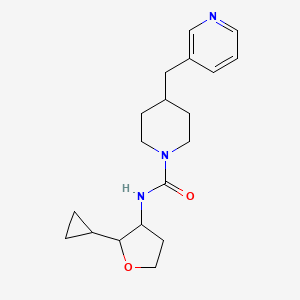![molecular formula C18H26N4O B6762180 1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762180.png)
1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[25]octan-2-ylurea is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a spiro-octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea typically involves multiple steps, starting from readily available precursors. One common approach is to first construct the pyrrolidine ring, followed by the introduction of the pyridine moiety and the spiro-octane structure. The final step involves the formation of the urea linkage.
Pyrrolidine Ring Construction: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Pyridine Introduction: The pyridine ring can be introduced via nucleophilic substitution reactions or through coupling reactions using palladium catalysts.
Spiro-Octane Formation: The spiro-octane structure can be synthesized through cycloaddition reactions or ring-closing metathesis.
Urea Formation: The final step involves reacting an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings may facilitate binding to these targets, while the spiro-octane structure provides structural rigidity. This compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid and pyridine-3-carboxamide have similar pyridine rings.
Spiro Compounds: Spiro[2.5]octane derivatives with different functional groups.
Uniqueness
1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a spiro-octane structure, which is not commonly found in other compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-17(21-15-12-18(15)8-3-1-4-9-18)20-14-7-11-22(13-14)16-6-2-5-10-19-16/h2,5-6,10,14-15H,1,3-4,7-9,11-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRKOCAHLZGOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2NC(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B6762099.png)
![3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B6762109.png)
![6-(2-Cyclopropylethylsulfonyl)-6-azaspiro[3.4]octane](/img/structure/B6762117.png)
![3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)

![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2-methyloxolan-3-yl)methanone](/img/structure/B6762145.png)
![1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762148.png)
![1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762168.png)
![3-(ethylsulfamoyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6762175.png)


![N-[(5-methyl-1,3-oxazol-4-yl)methyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B6762203.png)
